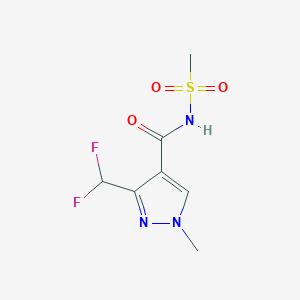

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has garnered significant interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with difluoromethyl, methyl, and methylsulfonyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with appropriate sulfonylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts such as nanoscale titanium dioxide can enhance the reaction efficiency and reduce the reaction time. Additionally, the process may be optimized to minimize the use of organic solvents, thereby reducing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of sulfonamide derivatives.

Scientific Research Applications

3-(difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis

Biological Activity

3-(Difluoromethyl)-N-methanesulfonyl-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that belongs to a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). These compounds are primarily used in agricultural practices to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its antifungal properties, structure-activity relationships, and synthesis methodologies.

The primary mechanism of action for this compound involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiration chain. By inhibiting this enzyme, the compound disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and has been further validated with numerous studies demonstrating the effectiveness of this compound against various fungal species.

Antifungal Activity

A series of studies have assessed the antifungal activity of this compound and its derivatives against several phytopathogenic fungi. The following table summarizes the results from key studies:

Among these, compound 9m exhibited superior antifungal activity compared to boscalid, a widely used fungicide, indicating its potential as a more effective alternative in crop protection.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the difluoromethyl group enhances the lipophilicity and binding affinity to the target enzyme. Molecular docking studies have shown that specific interactions, such as hydrogen bonds between the carbonyl oxygen atom and amino acid residues in SDH, contribute significantly to its antifungal efficacy .

Key Findings from SAR Studies:

- Electrostatic Interactions : The presence of positively charged regions within the molecule enhances binding to negatively charged areas on target proteins.

- Steric Hindrance : Larger substituents, such as bromoindazole in compound 9m, increase bioactivity by optimizing spatial interactions with the target site .

Synthesis

The synthesis of this compound typically involves several steps starting from commercially available pyrazole derivatives. The general synthetic route includes:

- Formation of Pyrazole Ring : Reaction of difluoroacetoacetic acid with methyl hydrazine.

- Substitution Reactions : Introduction of methanesulfonyl groups through nucleophilic substitution.

- Purification : The final product is purified using column chromatography.

This synthetic pathway has been optimized by various research groups to enhance yield and purity .

Case Studies

Recent case studies highlight the practical applications and effectiveness of this compound in real-world agricultural settings:

- Field Trials : Trials conducted on wheat crops showed significant reductions in fungal infections when treated with formulations containing this compound, outperforming traditional fungicides.

- Environmental Impact Assessments : Studies indicated lower residual levels in soil compared to older fungicides, suggesting a reduced environmental footprint .

Properties

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-methylsulfonylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2N3O3S/c1-12-3-4(5(10-12)6(8)9)7(13)11-16(2,14)15/h3,6H,1-2H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMFDJMNZKMIQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(F)F)C(=O)NS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.